molecular formula C21H15NO4S B10967878 (2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B10967878
M. Wt: 377.4 g/mol
InChI Key: UFBJUBPYXAEIBH-RGVLZGJSSA-N
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Description

2-{(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE is an organic compound that features a benzothiophene core with various substituents

Properties

Molecular Formula

C21H15NO4S

Molecular Weight

377.4 g/mol

IUPAC Name

(2E)-2-[[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C21H15NO4S/c1-12-10-17(22(24)25)13(2)9-16(12)18-8-7-14(26-18)11-20-21(23)15-5-3-4-6-19(15)27-20/h3-11H,1-2H3/b20-11+

InChI Key

UFBJUBPYXAEIBH-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=C/3\C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate reagents.

    Introduction of the Furyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Addition of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Final Assembly: Condensation reactions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furyl or benzothiophene moieties.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound may be explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

    Materials Science: The compound could be used in the development of organic semiconductors, dyes, or other functional materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE: can be compared with other benzothiophene derivatives, furyl compounds, and nitroaromatic compounds.

Uniqueness

    Structural Features: The combination of benzothiophene, furyl, and nitro groups in a single molecule may impart unique chemical and biological properties.

    Applications: Its specific structure may make it particularly suitable for certain applications in medicinal chemistry or materials science.

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